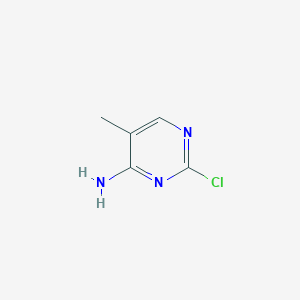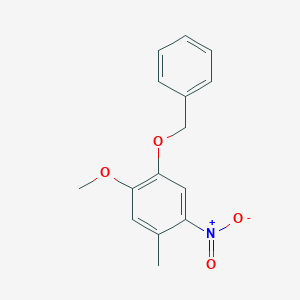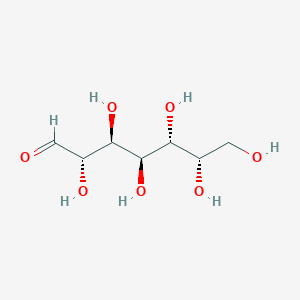
3-Dehydroshikimate
Overview
Description
3-Dehydroshikimic acid, also known as 3-DHS, is a chemical compound related to shikimic acid . It is a 4-oxo monocarboxylic acid that is shikimic acid in which the allylic hydroxy group has been oxidised to the corresponding keto group . It has a role as a plant metabolite .
Synthesis Analysis
3-DHS is available in large quantity through engineering of the shikimic acid pathway . The enzyme 3-dehydroquinate dehydratase uses 3-dehydroquinate to produce 3-dehydroshikimate .
Molecular Structure Analysis
The molecular formula of 3-Dehydroshikimate is C7H8O5 . Its average mass is 174.151 Da and its monoisotopic mass is 174.052826 Da .
Chemical Reactions Analysis
Shikimate dehydrogenase (SDH) catalyzes the reversible NADPH-dependent reduction of 3-dehydroshikimate to shikimate . This reaction represents the fourth step of the shikimate pathway, the essential route for the biosynthesis of the aromatic amino acids in plants, fungi, bacteria, and apicomplexan parasites .
Physical And Chemical Properties Analysis
3-Dehydroshikimate has a density of 1.7±0.1 g/cm3, a boiling point of 449.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . Its molar refractivity is 38.1±0.3 cm3, and it has a molar volume of 100.9±3.0 cm3 .
Scientific Research Applications
Protocatechuic Acid Production
3-Dehydroshikimate (DHS) can be converted to protocatechuic acid (PCA) by dehydroshikimate dehydratase (DSD). This conversion provides an efficient approach for the production of PCA . PCA is an important phenolic compound with diverse industrial values. It has strong antioxidant, antibacterial, anticancer, and anti-inflammatory properties .
Biosynthesis of Value-Added Chemicals
PCA, which can be produced from DHS, represents a key precursor for the biosynthesis of various value-added chemicals such as cis, cis-muconic acid, catechol, vanillin, and gallate . This makes DHS an important compound in metabolic engineering.
Lignin Reduction in Poplar Trees
The in-planta expression of a 3-dehydroshikimate dehydratase (QsuB) in poplar trees, which uses DHS as a substrate, has been shown to reduce lignin content and alter their monomer composition. This enables higher yields of sugars after cell wall polysaccharide hydrolysis .
Lignin Modification in Arabidopsis
Similar to the application in poplar trees, the expression of a 3-dehydroshikimate dehydratase (QsuB from Corynebacterium glutamicum) in Arabidopsis also reduces lignin deposition in the plant’s cell walls .
Production of Hydroxybenzoates
Changes in gene expression and metabolite abundance in genetically modified poplar trees that express a 3-dehydroshikimate dehydratase result in significant accumulation of hydroxybenzoates derived from protocatechuate and salicylate .
Enzyme Characterization
The study and characterization of enzymes that act on DHS, such as 3-dehydroshikimate dehydratase from Eupenicillium parvum, contribute to our understanding of enzyme function and could potentially lead to the development of new biotechnological applications .
Mechanism of Action
Target of Action
The primary target of 3-Dehydroshikimate is the enzyme 3-dehydroquinate dehydratase . This enzyme is involved in the third step of the chorismate pathway, which leads to the biosynthesis of aromatic amino acids .
Mode of Action
3-Dehydroshikimate interacts with its target, 3-dehydroquinate dehydratase, to produce 3-dehydroshikimate and H2O . This interaction is a crucial part of the chorismate pathway, which is responsible for the biosynthesis of aromatic amino acids .
Biochemical Pathways
The biochemical pathway affected by 3-Dehydroshikimate is the chorismate pathway . This pathway leads to the biosynthesis of aromatic amino acids. The enzyme 3-dehydroquinate dehydratase uses 3-dehydroquinate to produce 3-dehydroshikimate and H2O . 3-Dehydroshikimate is then reduced to shikimic acid by the enzyme shikimate dehydrogenase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination of this compound are crucial for its bioavailability .
Result of Action
The action of 3-Dehydroshikimate results in the production of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids . This process is crucial for various biological functions and the production of other compounds.
Action Environment
The action of 3-Dehydroshikimate can be influenced by various environmental factors. For instance, the enzyme 3-dehydroquinate dehydratase, which is the primary target of 3-Dehydroshikimate, shows optimal activity at certain temperatures and pH levels . Furthermore, the presence of certain metal ions, such as Mg2+ or Mn2+, can significantly influence the enzymatic activity .
Future Directions
Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a 3-dehydroshikimate dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that 3-Dehydroshikimate and its related pathways could be potential targets for genetic engineering and industrial applications .
properties
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030506 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2922-42-1 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dehydroshikimic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]
ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]
ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]
ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.
ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound 3-dehydroshikimate dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []
ANone: Several enzymes play key roles in DHS metabolism:
- 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]
- Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []
- 3-Dehydroshikimate Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []
ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:
- Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []
- Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]
- Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]
ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:
- Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]
- Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []
- Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []
ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []
ANone: Key resources and techniques used in DHS and shikimate pathway research include:
- Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]
- Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]
- Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]
- Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]
ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.
ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:
- Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]
- Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]
- Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]
- Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]
- Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















